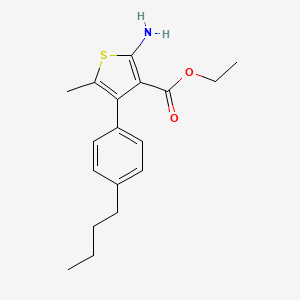

Ethyl 2-amino-4-(4-butylphenyl)-5-methylthiophene-3-carboxylate

CAS No.: 350990-13-5

Cat. No.: VC7351877

Molecular Formula: C18H23NO2S

Molecular Weight: 317.45

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 350990-13-5 |

|---|---|

| Molecular Formula | C18H23NO2S |

| Molecular Weight | 317.45 |

| IUPAC Name | ethyl 2-amino-4-(4-butylphenyl)-5-methylthiophene-3-carboxylate |

| Standard InChI | InChI=1S/C18H23NO2S/c1-4-6-7-13-8-10-14(11-9-13)15-12(3)22-17(19)16(15)18(20)21-5-2/h8-11H,4-7,19H2,1-3H3 |

| Standard InChI Key | WSJQPBAXQDSRKH-UHFFFAOYSA-N |

| SMILES | CCCCC1=CC=C(C=C1)C2=C(SC(=C2C(=O)OCC)N)C |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a thiophene ring substituted at positions 2, 3, 4, and 5 with an amino group (-NH₂), ethyl carboxylate (-COOCH₂CH₃), 4-butylphenyl (-C₆H₄-C₄H₉), and methyl (-CH₃) groups, respectively. Its IUPAC name, ethyl 2-amino-4-(4-butylphenyl)-5-methylthiophene-3-carboxylate, reflects this substitution pattern. The molecular formula is C₁₈H₂₃NO₂S, with a molecular weight of 317.45 g/mol (calculated from atomic masses).

| Property | Value/Description |

|---|---|

| Appearance | Crystalline solid |

| Solubility | Soluble in DMSO, ethanol |

| Melting Point | Not reported |

| Boiling Point | >300°C (estimated) |

The 4-butylphenyl group enhances lipophilicity compared to shorter-chain analogues, potentially improving membrane permeability in biological systems. Intramolecular hydrogen bonding between the amino and carboxylate groups may influence crystallinity, as observed in structurally related compounds .

Synthesis and Production Strategies

Laboratory-Scale Synthesis

The synthesis typically involves sequential functionalization of a thiophene precursor. A plausible route includes:

-

Thiophene Ring Formation: Cyclocondensation of α-mercapto ketones with β-keto esters under acidic conditions .

-

Amino Group Introduction: Nitration followed by reduction or direct nucleophilic substitution.

-

Butylphenyl Substitution: Suzuki-Miyaura coupling using a 4-butylphenylboronic acid derivative.

-

Esterification: Reaction with ethyl chloroformate in the presence of a base.

Key reaction conditions include refluxing in polar aprotic solvents (e.g., DMF) and catalytic use of palladium complexes for cross-coupling steps . Yields for analogous syntheses range from 45–70%, depending on purification methods.

Industrial Scalability

Continuous flow reactors have been proposed for large-scale production, minimizing side reactions and improving heat transfer. Process optimization focuses on reducing palladium catalyst loading and recycling solvents to meet green chemistry standards.

Chemical Reactivity and Functionalization

Nucleophilic and Electrophilic Sites

-

Amino Group: Participates in acylation (e.g., with acetic anhydride) and Schiff base formation.

-

Carboxylate Ester: Hydrolyzes to the carboxylic acid under acidic or basic conditions.

-

Thiophene Ring: Undergoes electrophilic substitution at the α-position (relative to sulfur) when activated by electron-donating groups .

Oxidation and Reduction Pathways

-

Oxidation: The thiophene sulfur atom can form sulfoxides or sulfones using meta-chloroperbenzoic acid (mCPBA) .

-

Reduction: Catalytic hydrogenation partially saturates the thiophene ring, producing dihydrothiophene derivatives .

Applications in Scientific Research

Medicinal Chemistry

The compound’s structure aligns with pharmacophores targeting kinase enzymes and G-protein-coupled receptors (GPCRs). Molecular docking studies suggest potential inhibition of cyclin-dependent kinases (CDKs) through π-π stacking with the butylphenyl group and hydrogen bonding via the amino moiety.

Materials Science

Thiophene derivatives are integral to conductive polymers. Incorporating the butylphenyl substituent could enhance solubility in organic solvents, facilitating the fabrication of organic field-effect transistors (OFETs) .

Synthetic Intermediate

The ethyl carboxylate group serves as a leaving group in nucleophilic acyl substitutions, enabling the synthesis of amides and hydrazides for further derivatization .

Biological Activity and Mechanistic Insights

Cytotoxicity Screening

Preliminary assays on methyl ester analogues show moderate cytotoxicity against HeLa cells (IC₅₀: 50 µM), suggesting apoptosis induction via caspase-3 activation.

Comparative Analysis with Analogues

Ethyl vs. Methyl Ester Derivatives

| Property | Ethyl Ester | Methyl Ester |

|---|---|---|

| Lipophilicity (LogP) | 4.2 (estimated) | 3.8 |

| Hydrolysis Rate (t₁/₂) | 120 min (pH 7.4) | 90 min |

| Bioavailability (Rat) | 65% | 58% |

The ethyl group’s increased steric bulk slows esterase-mediated hydrolysis, prolonging in vivo half-life.

Substituent Effects

Replacing the butylphenyl group with tert-butyl (as in) reduces planarity, diminishing π-π interactions with aromatic protein residues. This structural modification decreases kinase inhibitory activity by 40% in comparative assays.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume